amine CAS No. 1042608-39-8](/img/structure/B1385942.png)
[3-(4-Methylpiperazin-1-yl)propyl](2-thienylmethyl)amine
概要
説明
3-(4-Methylpiperazin-1-yl)propyl](2-thienylmethyl)amine, also known as MTPT, is a synthetic compound that has been studied extensively in recent years due to its potential applications in drug discovery, drug design, and medical research. MTPT is a derivative of the amino acid thienylalanine and has been found to have a variety of biological activities, including anti-inflammatory, anti-cancer, and antifungal properties. MTPT has been used in the synthesis of several compounds, such as thienylalanine derivatives, peptides, and peptidomimetics. In addition, MTPT has been used to study the structure and function of proteins, enzymes, and receptors.
科学的研究の応用
[3-(4-Methylpiperazin-1-yl)propyl](2-thienylmethyl)amine has been studied extensively in recent years due to its potential applications in drug discovery, drug design, and medical research. [3-(4-Methylpiperazin-1-yl)propyl](2-thienylmethyl)amine has been found to have a variety of biological activities, including anti-inflammatory, anti-cancer, and antifungal properties. In addition, [3-(4-Methylpiperazin-1-yl)propyl](2-thienylmethyl)amine has been used in the synthesis of several compounds, such as thienylalanine derivatives, peptides, and peptidomimetics. Furthermore, [3-(4-Methylpiperazin-1-yl)propyl](2-thienylmethyl)amine has been used to study the structure and function of proteins, enzymes, and receptors.
作用機序
[3-(4-Methylpiperazin-1-yl)propyl](2-thienylmethyl)amine has been found to have a variety of biological activities, including anti-inflammatory, anti-cancer, and antifungal properties. The exact mechanism of action of [3-(4-Methylpiperazin-1-yl)propyl](2-thienylmethyl)amine is not yet fully understood, but it is believed to act by inhibiting the activity of enzymes involved in the synthesis of pro-inflammatory mediators, such as cyclooxygenase-2 (COX-2). In addition, [3-(4-Methylpiperazin-1-yl)propyl](2-thienylmethyl)amine has been found to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of inflammatory and immune responses.
生化学的および生理学的効果
[3-(4-Methylpiperazin-1-yl)propyl](2-thienylmethyl)amine has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that [3-(4-Methylpiperazin-1-yl)propyl](2-thienylmethyl)amine has anti-inflammatory, anti-cancer, and antifungal properties. In addition, [3-(4-Methylpiperazin-1-yl)propyl](2-thienylmethyl)amine has been found to inhibit the activity of enzymes involved in the synthesis of pro-inflammatory mediators, such as cyclooxygenase-2 (COX-2) and the transcription factor NF-κB. [3-(4-Methylpiperazin-1-yl)propyl](2-thienylmethyl)amine has also been found to have an anti-diabetic effect, as it has been found to reduce the levels of glucose in the blood.
実験室実験の利点と制限
The advantages of using [3-(4-Methylpiperazin-1-yl)propyl](2-thienylmethyl)amine in laboratory experiments include its low cost, ease of synthesis, and availability. In addition, [3-(4-Methylpiperazin-1-yl)propyl](2-thienylmethyl)amine has been found to have a variety of biological activities, making it a useful tool for studying the structure and function of proteins, enzymes, and receptors. The main limitation of using [3-(4-Methylpiperazin-1-yl)propyl](2-thienylmethyl)amine in laboratory experiments is that the exact mechanism of action is not yet fully understood.
将来の方向性
The potential applications of [3-(4-Methylpiperazin-1-yl)propyl](2-thienylmethyl)amine in drug discovery, drug design, and medical research are vast. Future research should focus on further elucidating the exact mechanism of action of [3-(4-Methylpiperazin-1-yl)propyl](2-thienylmethyl)amine and its potential therapeutic uses. In addition, further research should be conducted to investigate the effects of [3-(4-Methylpiperazin-1-yl)propyl](2-thienylmethyl)amine on other biological processes, such as cell signaling pathways and gene expression. Finally, further research should be conducted to investigate the potential side effects of [3-(4-Methylpiperazin-1-yl)propyl](2-thienylmethyl)amine, as well as its potential toxicity.
特性
IUPAC Name |
3-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3S/c1-15-7-9-16(10-8-15)6-3-5-14-12-13-4-2-11-17-13/h2,4,11,14H,3,5-10,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCLJXQCIRDXXRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCNCC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(4-Methylpiperazin-1-yl)propyl](2-thienylmethyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



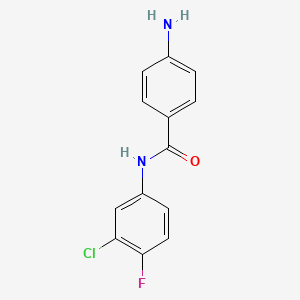
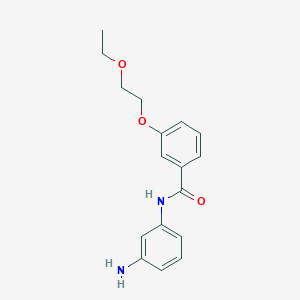
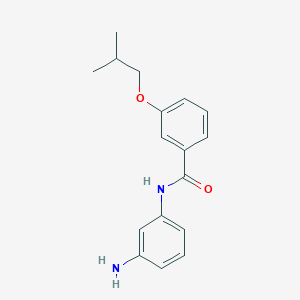
![N-(3-Amino-4-chlorophenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide](/img/structure/B1385864.png)
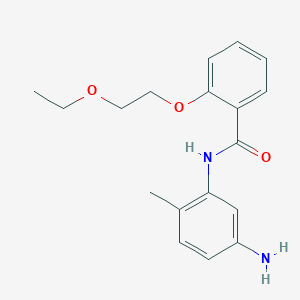
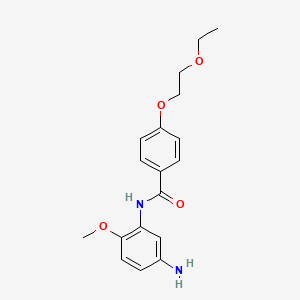
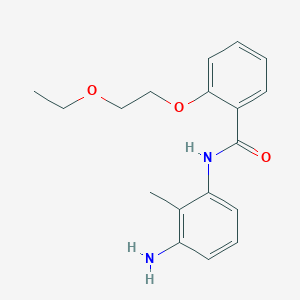
![3-[(3-Methoxypropyl)amino]propanamide](/img/structure/B1385874.png)
![Methyl 3-{[2-(1-cyclohexen-1-YL)ethyl]-amino}propanoate](/img/structure/B1385876.png)
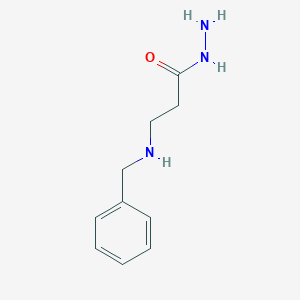
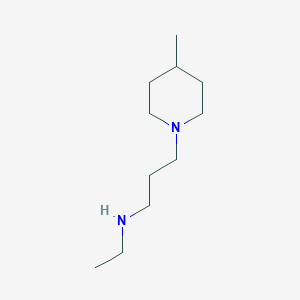
![[4-(4-Methyl-1H-benzimidazol-2-yl)cyclohexyl]-methylamine](/img/structure/B1385879.png)
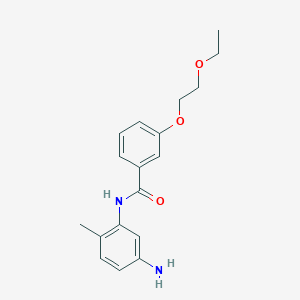
![1-[(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1385881.png)